6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Overview
Description
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- is a complex organic compound characterized by a unique chemical structure that incorporates both an oxazine ring and a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with phenyl-substituted ketones and amines.
Reaction Conditions: : The preparation typically involves condensation reactions under acidic or basic conditions, with careful control of temperature and pH to ensure the formation of the desired oxazine ring.
Purification: : Post-synthesis, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry techniques to enhance the efficiency and yield of the compound. Optimized reaction parameters, including catalyst selection and solvent choice, are crucial for maximizing output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially yielding phenyl-substituted oxazinones.
Reduction: : Reduction reactions can lead to the formation of various reduced derivatives of the original compound.
Substitution: : It readily participates in substitution reactions, where functional groups on the phenyl ring or the oxazine ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: : Formation of oxazinone derivatives.
Reduction: : Various amines and alcohols.
Substitution: : Halogenated, nitrated, or sulfonated oxazines.
Scientific Research Applications
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- has significant applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: : Investigated for its potential in the development of pharmaceuticals, particularly in the design of molecules that can interact with specific biological targets.
Industry: : Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its mechanism often involves:
Binding to specific receptors or enzymes: : Influencing biological pathways and physiological responses.
Molecular pathways: : Modulating signaling pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
5H-1,3-Oxazine-4-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
4H-1,3-Oxazine-3-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Unique Aspects
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- stands out due to its unique oxazine ring position, which influences its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct pathways for chemical modification and biological interaction, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(dimethylamino)-6-oxo-4-phenyl-1,3-oxazine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15(2)13-14-11(9-6-4-3-5-7-9)10(8-16)12(17)18-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLINFGKDEJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358378 | |
Record name | 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100230-70-4 | |
Record name | 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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